6-Methylaminopurine arabinoside
Description
Overview of Nucleoside Analogs in Medicinal Chemistry and Biology
Nucleoside analogs are structurally similar to natural nucleosides, which are fundamental components of nucleic acids. nih.govresearchgate.net These synthetic molecules typically feature modifications to the nucleobase or the sugar moiety. nih.gov In medicinal chemistry, this structural mimicry allows them to interfere with essential cellular processes, such as DNA and RNA synthesis. researchgate.netmdpi.com By acting as chain terminators or inhibitors of key enzymes like polymerases, nucleoside analogs can exert potent biological effects. mdpi.com This mechanism of action has established them as a cornerstone in the treatment of various diseases, most notably viral infections and cancer. nih.govresearchgate.net
The biological activity of a nucleoside analog is heavily dependent on its intracellular conversion to the triphosphate form, which is the active metabolite. mdpi.com This phosphorylation is often carried out by viral or cellular kinases, and the selectivity of a nucleoside analog can be attributed to the differential efficiency of these enzymes in recognizing the analog as a substrate. nih.gov
Historical Context of Arabinoside Nucleosides in Antiviral Discovery
The story of arabinoside nucleosides begins in the 1950s with the isolation of spongothymidine (B1329284) and spongouridine (B1667586) from the Caribbean sponge Tethya crypta (also known as Cryptotethya crypta). nih.govnih.govnih.gov These natural compounds were unique in that they contained an arabinose sugar instead of the typical ribose or deoxyribose. nih.govnih.gov This discovery spurred the chemical synthesis of analogous compounds, leading to the development of vidarabine (B1017) (ara-A) and cytarabine (B982) (ara-C). nih.govnih.gov
Vidarabine was first synthesized in 1960 and was initially investigated as an anticancer agent. nih.gov However, its antiviral properties against herpes simplex virus (HSV) were described in 1964. nih.gov It subsequently became the first systemically administered antiviral nucleoside analog licensed for treating systemic herpes virus infections in humans. nih.govmdpi.com Cytarabine, a pyrimidine (B1678525) arabinoside, was approved for medical use in 1969 and has been a key component of chemotherapy for certain cancers. nih.govrsc.org These early successes with arabinoside nucleosides laid the groundwork for further exploration of this class of compounds as therapeutic agents.
Definition and Structural Classification of 6-Methylaminopurine Arabinoside within the Nucleoside Analog Family
This compound is a synthetic compound that belongs to the family of purine (B94841) nucleoside analogs. nih.govnih.gov Structurally, it consists of a purine base, specifically 6-methylaminopurine, linked to an arabinose sugar moiety. nih.gov
Within the broader classification of nucleoside analogs, this compound can be categorized as:
A purine analog: The nucleobase, 6-methylaminopurine, is a derivative of the natural purine adenine (B156593). nih.govnih.gov
An arabinoside: The sugar component is arabinose, which differs from the ribose found in natural ribonucleosides in the stereochemistry of the hydroxyl group at the 2' position. nih.gov In arabinose, the 2'-hydroxyl group is in the "up" or trans position relative to the 1'-substituent, whereas in ribose, it is in the "down" or cis position.
This specific combination of a modified purine base and an arabinose sugar defines its unique chemical identity and influences its biological activity.
Detailed Research Findings on this compound
Research into this compound has revealed its notable and selective antiviral properties, particularly against the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.
A key study synthesized a series of 6-alkylaminopurine arabinosides and evaluated their in vitro antiviral activity. nih.govnih.gov The findings demonstrated that these compounds exhibited inhibitory effects specifically against VZV, with no significant activity against other tested herpesviruses. nih.govnih.gov The antiviral potency of these analogs was found to correlate with their efficiency as substrates for the VZV-encoded thymidine (B127349) kinase. nih.govnih.gov
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Result | Citation |
| 50% Inhibitory Concentration (IC50) | Varicella-Zoster Virus (VZV) | 3 µM | nih.govnih.gov |
| 50% Inhibitory Concentration (IC50) | MRC-5 cells (uninfected) | >100 µM | nih.gov |
| 50% Inhibitory Concentration (IC50) | Detroit 98 cells (uninfected) | >100 µM | nih.gov |
| 50% Inhibitory Concentration (IC50) | L cells (mouse) | >100 µM | nih.gov |
The data clearly indicates a high degree of selectivity, as the concentration required to inhibit VZV is significantly lower than that which causes toxicity to uninfected host cells.
Further biochemical analysis has shed light on the mechanism of action of this compound. nih.gov It is noteworthy that neither this compound nor its dimethylated counterpart were significantly phosphorylated by mammalian adenosine (B11128) kinase or 2'-deoxycytidine (B1670253) kinase. nih.gov Additionally, these compounds were found to be resistant to deamination by adenosine deaminase. nih.gov This resistance to common metabolic pathways in host cells, coupled with its specific phosphorylation by the viral kinase, underpins the selective antiviral activity of this compound. nih.gov
The metabolism of the related compound, 6-dimethylaminopurine (B21663) arabinoside (ara-DMAP), has been studied in rats and monkeys. nih.gov In rats, ara-DMAP was metabolized to this compound (ara-MAP), indicating that N-demethylation is a metabolic pathway for these compounds. nih.gov
Table 2: Biochemical Properties of this compound
| Property | Enzyme/Process | Finding | Citation |
| Phosphorylation | VZV-encoded thymidine kinase | Substrate | nih.govnih.gov |
| Phosphorylation | Adenosine kinase | Not detectably phosphorylated | nih.gov |
| Phosphorylation | 2'-deoxycytidine kinase | Not detectably phosphorylated | nih.gov |
| Deamination | Adenosine deaminase | Resistant | nih.gov |
These findings highlight the potential of this compound as a selective anti-VZV agent, with its mechanism of action rooted in the specific enzymatic machinery of the virus.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859685 | |
| Record name | N-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60209-41-8, 65494-95-3, 1867-73-8 | |
| Record name | NSC409168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N6-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity of 6 Methylaminopurine Arabinoside
Antiviral Efficacy against Varicella-Zoster Virus (VZV)
6-Methylaminopurine arabinoside has demonstrated notable efficacy as a selective inhibitor of Varicella-Zoster Virus (VZV) in laboratory settings. nih.govasm.org Research has identified it as a potent anti-VZV agent, with a 50% inhibitory concentration (IC₅₀) against VZV replication of 3 µM. asm.org The mechanism of its antiviral action is linked to its interaction with a VZV-specific enzyme. The antiviral potency of this compound and related compounds correlates with their efficiency as substrates for the VZV-encoded thymidine (B127349) kinase. asm.org
A key feature of its selectivity is its metabolic activation pathway. The compound is not significantly phosphorylated by host cell enzymes such as adenosine (B11128) kinase or 2'-deoxycytidine (B1670253) kinase. nih.govasm.org Furthermore, it exhibits resistance to deamination by adenosine deaminase. nih.govasm.org This resistance to host cell enzymes means that its activation to the active antiviral form is dependent on the presence of the VZV-encoded thymidine kinase, a process that occurs specifically within VZV-infected cells. nih.gov
The antiviral activity of this compound is highly specific to the Varicella-Zoster Virus. Studies on a series of related 6-alkylaminopurine arabinosides, including this compound, have shown that their antiviral effects are limited to VZV. asm.org When tested against other viruses within the Herpesviridae family, no significant antiviral activity was observed. asm.org This narrow spectrum of activity underscores its selective nature as an anti-VZV agent.
Cellular Selectivity and Differential Biological Effects
A critical aspect of a potential antiviral agent is its effect on host cells. This compound has been shown to have low cytotoxicity in uninfected mammalian cells. nih.gov In studies using human MRC-5 cells, human Detroit 98 cells, and mouse L cells, the 50% inhibitory concentration for cytotoxicity (IC₅₀) was found to be greater than 100 µM. nih.gov This indicates a high tolerance by these cell lines to the compound, especially when compared to the concentration required for antiviral activity.
The selectivity of this compound is clearly demonstrated by comparing its potent antiviral concentration with its minimal impact on the proliferation of uninfected cells. The therapeutic index, a ratio of cytotoxic concentration to effective antiviral concentration, highlights this favorable profile.
Table 1: Comparative Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Concentration | Reference |
|---|---|---|---|
| Antiviral Activity (IC₅₀) | Varicella-Zoster Virus (VZV) | 3 µM | asm.org |
| Cytotoxicity (IC₅₀) | Human MRC-5 Cells | >100 µM | nih.gov |
| Cytotoxicity (IC₅₀) | Human Detroit 98 Cells | >100 µM | nih.gov |
| Cytotoxicity (IC₅₀) | Mouse L Cells | >100 µM | nih.gov |
Molecular Mechanisms of Action of 6 Methylaminopurine Arabinoside
Viral Enzyme-Dependent Activation and Phosphorylation
The primary mechanism of 6-Methylaminopurine arabinoside's antiviral effect lies in its activation through phosphorylation by a viral-encoded enzyme, a process that is significantly more efficient in virus-infected cells compared to healthy cells.
Substrate Efficiency for VZV-Encoded Thymidine (B127349) Kinase
This compound, also known as ara-M, serves as an efficient substrate for the thymidine kinase (TK) encoded by the varicella-zoster virus (VZV). nih.govnih.gov This selective phosphorylation is a critical first step in its activation. In comparative studies with other 6-alkoxypurine arabinosides, ara-M demonstrated the highest potency against VZV, a characteristic directly linked to its superior ability to be phosphorylated by the viral TK. nih.gov This selective activation process is a hallmark of its mechanism, as VZV-infected human fibroblasts readily accumulate ara-M and its phosphorylated metabolites, while uninfected fibroblasts or those infected with a TK-deficient VZV strain show virtually no uptake of the compound. nih.gov
Correlation between Viral Kinase Phosphorylation and Antiviral Potency
A strong correlation exists between the efficiency of phosphorylation by the VZV-encoded thymidine kinase and the antiviral potency of purine (B94841) arabinosides. nih.gov Compounds that are better substrates for the viral TK exhibit more potent anti-VZV activity. nih.govnih.gov This relationship underscores the importance of the viral enzyme in initiating the drug's mechanism of action. The selective phosphorylation by the viral kinase is a key determinant of the compound's efficacy, as it ensures that the drug is preferentially activated in infected cells. nih.govnih.gov
Formation of the 5'-Triphosphate Metabolite and its Role in Viral DNA Synthesis Inhibition
Following the initial phosphorylation by the viral thymidine kinase, this compound undergoes further metabolic conversion. The major intracellular metabolite identified in VZV-infected cells is the triphosphate of adenine (B156593) arabinoside (ara-ATP). nih.gov Interestingly, di- or triphosphorylated forms of ara-M itself are not detected. nih.gov The formation of ara-ATP from ara-M in VZV-infected cells occurs at concentrations up to eightfold higher than those generated from adenine arabinoside (ara-A) itself. nih.gov This potent generation of ara-ATP is dependent on the activity of the viral TK. nih.gov Ara-ATP then acts as an inhibitor of viral DNA polymerase, thereby disrupting viral DNA synthesis. nih.govnih.gov While ara-ATP does not act as an absolute chain terminator, the incorporation of its monophosphate form (ara-AMP) into the growing DNA chain slows down chain extension. nih.gov
Host Enzyme Interactions and Metabolic Resistance
A key aspect of the selectivity of this compound is its resistance to phosphorylation by mammalian host cell kinases. This metabolic resistance prevents its activation in uninfected cells, thereby reducing potential cytotoxicity.
Resistance to Phosphorylation by Mammalian Adenosine (B11128) Kinase
This compound is not detectably phosphorylated by mammalian adenosine kinase. nih.gov This resistance to phosphorylation by a key host cell kinase is a significant factor in its selective antiviral activity. In contrast, other nucleoside analogs may be substrates for host kinases, leading to less favorable selectivity. nih.gov The inability of mammalian adenosine kinase to phosphorylate ara-M contributes to its low toxicity in uninfected cells.
Resistance to Phosphorylation by Mammalian 2'-Deoxycytidine (B1670253) Kinase
Similarly, this compound demonstrates resistance to phosphorylation by mammalian 2'-deoxycytidine kinase. nih.gov This lack of interaction with major mammalian nucleoside kinases is a crucial feature that distinguishes it from other antiviral nucleosides and contributes to its favorable in vitro chemotherapeutic index. nih.gov This resistance ensures that the activation of the drug is almost exclusively dependent on the presence of the viral-encoded thymidine kinase, thus targeting its action to VZV-infected cells.
| Compound/Metabolite | Activating/Interacting Enzyme | Effect |
| This compound (ara-M) | VZV-encoded Thymidine Kinase | Efficient phosphorylation, initiating the antiviral action. nih.govnih.gov |
| This compound (ara-M) | Mammalian Adenosine Kinase | No detectable phosphorylation, contributing to selectivity. nih.gov |
| This compound (ara-M) | Mammalian 2'-Deoxycytidine Kinase | No detectable phosphorylation, enhancing selectivity. nih.gov |
| Adenine arabinoside triphosphate (ara-ATP) | Viral DNA Polymerase | Inhibition of viral DNA synthesis. nih.govnih.gov |
Resistance to Deamination by Adenosine Deaminase
A significant characteristic of this compound in its mechanism of action is its stability against metabolic degradation by adenosine deaminase (ADA). Studies have demonstrated that this compound is resistant to deamination catalyzed by this enzyme. nih.gov ADA is an enzyme that typically breaks down adenosine and its analogs, converting them into inosine (B1671953) derivatives, which often reduces their therapeutic efficacy. The resistance of this compound to this enzymatic degradation means the compound persists longer in its active form, enhancing its potential as a therapeutic agent. This contrasts with other purine nucleoside analogs that are more susceptible to deamination.
Interaction with Nucleic Acid Synthesis Pathways
The primary antiviral activity of this compound stems from its critical interactions with the pathways responsible for synthesizing nucleic acids, particularly within virus-infected cells. As a nucleoside analog, it mimics natural building blocks of DNA and RNA, allowing it to interfere directly with the viral replication process.
Mechanisms of Interference with Viral Replication Machinery
The interference of this compound with viral replication is highly selective and multifaceted. The compound's antiviral activity against Varicella-Zoster Virus (VZV), for instance, is dependent on its initial phosphorylation by a virus-encoded enzyme. nih.gov
Research indicates that this compound is an effective substrate for the VZV-encoded thymidine kinase. nih.gov This viral enzyme phosphorylates the compound, converting it into its monophosphate form, a step that does not occur efficiently with host cell kinases like adenosine kinase or 2'-deoxycytidine kinase. nih.gov This selective phosphorylation within VZV-infected cells is a critical step, as the resulting nucleotide analog is the active form of the drug.
Once converted to its triphosphate derivative, analogous to the mechanism of similar compounds like Vidarabine (B1017) (adenine arabinoside), it acts as a competitive inhibitor of viral DNA polymerase. drugbank.compatsnap.com It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of the enzyme, thereby impeding the synthesis of viral DNA. patsnap.com This inhibition is significantly more potent against viral DNA polymerase than against host cell DNA polymerases, which contributes to the compound's selective antiviral effect. patsnap.com
The following table details the inhibitory concentration of this compound against Varicella-Zoster Virus (VZV).
| Compound | Virus | 50% Inhibitory Concentration (IC₅₀) | Cell Line |
| This compound | Varicella-Zoster Virus (VZV) | 3 µM | MRC-5 |
Table generated from data in Antimicrobial Agents and Chemotherapy, 1991. nih.gov
Analog Incorporation into Nascent Nucleic Acid Strands
Beyond competitive inhibition, the phosphorylated form of this compound also serves as a substrate for the viral DNA polymerase. drugbank.com This allows it to be incorporated into the nascent, or newly forming, viral DNA strands during replication. drugbank.compatsnap.com
The structural difference between this compound and a natural deoxyadenosine nucleoside lies in the sugar component. The compound contains an arabinose sugar instead of a deoxyribose sugar. patsnap.com Once incorporated into the viral DNA chain, this arabinose sugar creates steric hindrance. patsnap.com This structural distortion prevents the viral DNA polymerase from adding the next nucleotide, effectively halting the elongation of the DNA strand. patsnap.com This process, known as chain termination, is a crucial mechanism that prevents the successful replication of the viral genome, thereby inhibiting the production of new virus particles. drugbank.compatsnap.com
Structure Activity Relationship Sar Studies Within the 6 Alkylaminopurine Arabinoside Series
Impact of N6-Substituent Variations on Antiviral Efficacy
A series of 6-alkylaminopurine arabinosides has been synthesized and evaluated for their inhibitory effects against VZV. These studies have demonstrated a clear dependence of antiviral potency on the nature of the N6-alkyl substituent. The arabinosides of 6-methylaminopurine and 6-dimethylaminopurine (B21663) have emerged as the most potent compounds in this series, with 50% inhibitory concentrations (IC₅₀) against VZV of 3 µM and 1 µM, respectively. nih.gov
In contrast, modifications to the primary amine with a larger ethyl group resulted in a loss of antiviral activity. nih.gov This suggests that the size and conformation of the N6-substituent are critical for effective interaction with the viral target. The antiviral activities of these nucleosides were found to be specific to VZV, with no significant effects observed against other herpesviruses. nih.gov
For comparative purposes, a related series of 6-alkoxypurine arabinosides was also investigated. In this series, 6-methoxypurine (B85510) arabinoside (ara-M) was identified as the most potent compound, exhibiting IC₅₀ values ranging from 0.5 to 3 µM against various VZV strains. nih.gov This highlights the importance of a small, appropriately functionalized substituent at the 6-position for potent anti-VZV activity.
Table 1: Antiviral Efficacy of 6-Substituted Purine (B94841) Arabinosides against Varicella-Zoster Virus (VZV)
| Compound | N6-Substituent | IC₅₀ vs. VZV (µM) |
|---|---|---|
| 6-Methylaminopurine arabinoside | -NHCH₃ | 3 nih.gov |
| 6-Dimethylaminopurine arabinoside | -N(CH₃)₂ | 1 nih.gov |
| 6-Methoxypurine arabinoside | -OCH₃ | 0.5 - 3 nih.gov |
Steric and Electronic Effects of Alkyl Modifications on Molecular Interactions
The observed variations in antiviral efficacy with different N6-alkyl groups can be attributed to a combination of steric and electronic effects that govern the molecular interactions between the nucleoside analogue and its biological target. The superior potency of the 6-methylamino and 6-dimethylamino derivatives suggests that a small, electron-donating group at the N6-position is favorable for binding to the active site of the VZV-encoded thymidine (B127349) kinase. nih.gov
The presence of the methyl group(s) likely contributes to a favorable conformational orientation of the arabinoside within the enzyme's binding pocket. The loss of activity upon substitution with a larger ethyl group indicates that steric hindrance may prevent optimal positioning of the inhibitor, thereby reducing its binding affinity. nih.gov This steric constraint underscores the precise spatial requirements of the enzyme's active site.
Furthermore, the electronic nature of the N6-substituent influences the charge distribution within the purine ring system, which can impact hydrogen bonding and other non-covalent interactions that are crucial for substrate recognition and binding. The electron-donating character of the alkylamino groups can enhance the basicity of the purine ring nitrogens, potentially leading to stronger interactions with acidic residues in the enzyme's active site.
Correlative Analyses of Chemical Structure with Enzyme Substrate Specificity
A strong correlation has been established between the in vitro antiviral potencies of the 6-alkylaminopurine arabinosides and their efficiencies as substrates for the VZV-encoded thymidine kinase. nih.gov This viral enzyme is responsible for the initial phosphorylation of the nucleoside analogues, a critical activation step for their antiviral activity. The most potent antiviral compounds, this compound and 6-dimethylaminopurine arabinoside, were found to be efficient substrates for the VZV thymidine kinase. nih.gov
Conversely, these potent antiviral agents were not significantly phosphorylated by mammalian cellular kinases such as adenosine (B11128) kinase or 2'-deoxycytidine (B1670253) kinase. nih.gov This differential substrate specificity is the molecular basis for their selective antiviral action and low cytotoxicity to uninfected host cells. nih.govnih.gov The inability of mammalian kinases to phosphorylate these compounds prevents their incorporation into host cell DNA and the subsequent cellular toxicity.
Furthermore, these 6-alkylaminopurine arabinosides demonstrated resistance to deamination by adenosine deaminase, an enzyme that can inactivate many purine nucleoside analogues. nih.gov This metabolic stability contributes to their sustained antiviral effect. The VZV-dependent phosphorylation of these nucleosides offers a highly selective therapeutic approach for the treatment of VZV infections. nih.gov Similarly, 6-methoxypurine arabinoside was also shown to be an efficient substrate for the VZV-encoded thymidine kinase but not for major mammalian nucleoside kinases, further supporting this mechanism of selective antiviral activity. nih.gov
Table 2: Enzyme Substrate Specificity of 6-Substituted Purine Arabinosides
| Compound | Substrate for VZV Thymidine Kinase | Substrate for Mammalian Nucleoside Kinases |
|---|---|---|
| This compound | Yes nih.gov | No nih.gov |
| 6-Dimethylaminopurine arabinoside | Yes nih.gov | No nih.gov |
Advanced Research Directions and Analog Development
Design and Synthesis of Novel 6-Methylaminopurine Arabinoside Derivatives
The quest for more potent and selective anticancer agents has spurred the design and synthesis of a variety of this compound derivatives. The core strategy revolves around modifying the purine (B94841) base, particularly at the C6 position, to enhance biological activity and overcome resistance mechanisms.
A notable area of research has been the synthesis of purine arabinosides bearing chiral amino acid amides at the C6 position. mdpi.com This approach, utilizing enzymatic transglycosylation reactions, has yielded a series of novel compounds. mdpi.com The rationale behind this modification is to potentially alter the compound's interaction with key enzymes and transport proteins, thereby influencing its therapeutic index. For instance, the introduction of different amino acid residues can impact the compound's susceptibility to deamination, a common pathway of inactivation for many nucleoside analogs. mdpi.com
Furthermore, broader research into 6-substituted purine analogs has provided valuable insights. Studies on 6-pyrazolinylcoumarins and 6-amino amonafide (B1665376) derivatives, for example, have demonstrated that modifications at the 6-position of a heterocyclic core can lead to significant anticancer activity. nih.govnih.govresearchgate.net While not direct derivatives of this compound, these studies underscore the chemical feasibility and potential benefits of exploring diverse substituents at this position. The synthesis of these analogs often involves multi-step protocols, starting from readily available precursors and employing reactions such as acetylation, condensation, and rearrangement. nih.govresearchgate.net
The following table summarizes examples of synthesized 6-substituted derivatives and their reported activities, highlighting the diverse chemical space being explored.
| Derivative Class | Synthetic Approach | Key Findings | Reference |
| 6-Pyrazolinylcoumarins | Multi-step protocol including acetylation, Fries rearrangement, and Claisen–Schmidt condensation. | Identification of compounds with significant antimitotic activity, particularly against leukemia cell lines. | nih.govresearchgate.net |
| 6-Amino Amonafide Derivatives | Synthesis designed to eliminate N-acetyl transferase-2 (NAT2) metabolism. | Produced derivatives that are not acetylated and retain potent anticancer properties, including DNA intercalation and topoisomerase II inhibition. | nih.gov |
| Purine Arabinosides with C6-Amino Acid Amides | Enzymatic transglycosylation using recombinant E. coli nucleoside phosphorylases. | Synthesized nucleosides resistant to adenosine (B11128) deaminase, with some derivatives showing antiproliferative activity against human acute myeloid leukemia cells. | mdpi.com |
Exploration of Alternative Phosphorylation Mechanisms
The biological activity of most nucleoside analogs, including presumably this compound, is contingent upon their intracellular conversion to the corresponding triphosphate form. This phosphorylation is a critical activation step, often mediated by cellular kinases. However, resistance can emerge through downregulation of these activating enzymes. Therefore, exploring alternative phosphorylation mechanisms is a key strategy to broaden the therapeutic utility of these compounds.
While direct studies on the phosphorylation of this compound are not extensively documented, valuable lessons can be drawn from the well-characterized activation pathways of other arabinose-containing nucleosides, such as cytarabine (B982) (Ara-C). Cytarabine is converted to its active triphosphate form, Ara-CTP, which then exerts its cytotoxic effects by inhibiting DNA polymerase and being incorporated into DNA. nih.govdrugbank.comnih.gov This process is highly dependent on the enzyme deoxycytidine kinase (dCK).
Mechanisms that could bypass a reliance on a single activating enzyme are of great interest. One theoretical approach is the use of phosphoramidate (B1195095) prodrugs, a strategy that delivers the monophosphorylated nucleoside directly into the cell, thus circumventing the initial, often rate-limiting, phosphorylation step. This has been successfully applied to other nucleoside analogs.
Furthermore, understanding the enzymes that inactivate these molecules is equally important. Cytidine (B196190) deaminase (CDA), for instance, converts cytarabine into its inactive metabolite, uracil (B121893) arabinoside. nih.gov Developing derivatives of this compound that are poor substrates for such deaminases could lead to higher intracellular concentrations of the active compound. The enzymatic synthesis of purine arabinosides with C6-amino acid amides has shown that these derivatives can be resistant to adenosine deaminase, suggesting that this is a viable strategy. mdpi.com
Strategies for Targeted Delivery and Cellular Bioavailability Enhancement (e.g., Prodrug Approaches)
A significant hurdle in the clinical application of many promising anticancer agents is their suboptimal pharmacokinetic properties, such as poor absorption, short half-life, and lack of tumor-specific targeting. nih.gov Prodrug strategies offer a powerful means to overcome these limitations. nih.govnih.govresearchgate.netmdpi.com
For a hydrophilic molecule like this compound, enhancing its lipophilicity is a primary objective to improve its ability to cross cell membranes. nih.gov This can be achieved by attaching lipophilic pro-moieties to the parent drug. nih.gov The choice of the linker, such as an ester or amide, can be tailored to control the rate of drug release in vivo. nih.gov An example of this approach is the development of lipophilic derivatives of cytarabine, which have been encapsulated in liposomes for improved drug delivery. nih.gov
Amino acid-based prodrugs represent another sophisticated approach. researchgate.net By conjugating an amino acid to the drug molecule, it may be possible to hijack specific amino acid transporters for enhanced cellular uptake. researchgate.net This strategy not only has the potential to improve bioavailability but can also be a step towards targeted delivery, as some transporters are overexpressed in cancer cells. researchgate.net
The development of prodrugs can also aim to improve solubility for parenteral administration or to achieve a more favorable pharmacokinetic profile, leading to reduced inter-patient variability. mdpi.com The ultimate goal of any prodrug design is to ensure that it remains stable until it reaches the target site, where it should efficiently convert back to the active parent drug. nih.gov
Comparative Research with Other Therapeutically Relevant Nucleoside Analogs (e.g., Cytarabine, Fludarabine)
To understand the therapeutic potential of this compound, it is essential to compare its properties with those of established nucleoside analogs like cytarabine and fludarabine (B1672870).
Cytarabine (Ara-C) is a cornerstone in the treatment of acute myeloid leukemia. nih.gov Its mechanism of action involves conversion to Ara-CTP, which inhibits DNA synthesis. nih.govdrugbank.com A key difference between cytarabine and this compound lies in their purine/pyrimidine (B1678525) base, which will dictate their interaction with different metabolic enzymes and ultimately their spectrum of activity and resistance profiles. While cytarabine is a pyrimidine analog, this compound is a purine analog.
Fludarabine , another purine analog, is widely used in the treatment of chronic lymphocytic leukemia. Its triphosphate metabolite inhibits multiple enzymes involved in DNA synthesis. Combination therapies involving fludarabine and cytarabine are common in treating high-risk acute leukemias, suggesting that different nucleoside analogs can have synergistic effects. nih.gov
A comparative analysis would involve evaluating the relative cytotoxicity of this compound and its derivatives against a panel of cancer cell lines and comparing this to the activity of cytarabine and fludarabine. Furthermore, understanding their respective mechanisms of resistance is crucial. For instance, resistance to cytarabine is often associated with reduced activity of deoxycytidine kinase or increased activity of cytidine deaminase. nih.gov Investigating whether similar mechanisms affect the activity of this compound would be a critical area of research.
The following table provides a conceptual framework for comparing these nucleoside analogs:
| Feature | This compound | Cytarabine | Fludarabine |
| Class | Purine Analog | Pyrimidine Analog | Purine Analog |
| Primary Indication | Investigational | Acute Myeloid Leukemia | Chronic Lymphocytic Leukemia |
| Activation | Presumed phosphorylation to triphosphate | Phosphorylation to Ara-CTP | Phosphorylation to F-ara-ATP |
| Known Resistance Mechanisms | Under investigation | Decreased dCK activity, increased CDA activity | Under investigation in comparison |
Future research should aim to directly compare these agents in preclinical models to delineate their unique and overlapping properties, which will be instrumental in defining the potential clinical niche for this compound and its derivatives.
Q & A
Q. Advanced Research Focus
- In vitro : Use VZV-infected human foreskin fibroblasts (HFFs) for EC₅₀ determination and primary human lymphocytes for cytotoxicity (CC₅₀) .
- In vivo : Immunocompromised rodent models (e.g., SCID mice with human skin xenografts) for efficacy and pharmacokinetics.
- ADME profiling : LC-MS/MS to measure arabinoside stability in plasma and tissue homogenates .
How can researchers mitigate deamination or metabolic degradation of this compound in biological systems?
Advanced Research Focus
Co-administration with adenosine deaminase (ADA) inhibitors (e.g., pentostatin) enhances stability. Methodologies include:
- Enzyme inhibition assays : Quantify ADA activity in presence of inhibitors.
- Metabolite profiling : Use HPLC or LC-MS to detect deaminated byproducts (e.g., inosine analogs).
- Stability studies : Incubate ara-M in human serum at 37°C and track degradation kinetics .
What analytical techniques validate the purity and stereochemical integrity of synthesized this compound?
Q. Basic Research Focus
- HPLC : C18 columns with UV detection at 254 nm; retention time compared to standards.
- NMR : Confirm α-configuration via coupling constants (e.g., J1',2' = 3–5 Hz for arabinose).
- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 283.2) and fragmentation patterns .
How does this compound compare to cytosine/adenine arabinosides in clinical leukemia regimens?
Advanced Research Focus
Unlike cytarabine (Ara-C) or fludarabine, this compound lacks cross-resistance in AML/ALL due to distinct kinase activation. Key comparisons:
- Cytotoxicity assays : CC₅₀ in leukemic cell lines (e.g., HL-60, K562).
- Combination studies : Synergy with anthracyclines (e.g., daunorubicin) or hypomethylating agents.
- Clinical trial design : Phase I dose-escalation with pharmacodynamic endpoints (e.g., TK activity in PBMCs) .
What computational tools predict off-target interactions of this compound with human nucleoside transporters?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model binding to hENT1/hCNT3 transporters.
- Machine learning : Train models on nucleoside transporter substrate databases (e.g., TransportDB).
- Patch-clamp electrophysiology : Validate transporter affinity in transfected HEK293 cells .
How do researchers address batch-to-batch variability in large-scale synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
